molecular formula C14H17NO5 B13331622 Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B13331622
M. Wt: 279.29 g/mol
InChI Key: LHQOIEMOMFKTAH-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolizine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in various reactions, inhibiting the activity of certain enzymes and affecting biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Ethyl 5-(2-ethoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate can be compared with similar compounds such as:

    Ethyl (2Z)-2-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate: Similar structure but different functional groups.

    Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate: Different core structure but similar functional groups

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoacetyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)9-8-11(12(16)14(18)20-4-2)15-7-5-6-10(9)15/h8H,3-7H2,1-2H3

InChI Key

LHQOIEMOMFKTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=C1)C(=O)C(=O)OCC

Origin of Product

United States

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